molecular formula C10H11N3O B11108819 3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

Cat. No.: B11108819
M. Wt: 189.21 g/mol
InChI Key: KLVFZOBIIFQANC-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylethyl Group: This can be achieved through the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The phenylethyl group is then subjected to cyclization reactions to form the heterocyclic ring. This often involves the use of reagents like sodium hydride and dimethylformamide.

    Introduction of the Azonia and Azanidacyclopentene Groups: These groups are introduced through a series of nucleophilic substitution and elimination reactions, often using reagents like sodium azide and triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide, triethylamine, and various nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simpler analog with similar structural features but lacking the heterocyclic elements.

    Phenoxyacetamide Derivatives: Compounds with similar aromatic and amide functionalities.

    Fentanyl Analogs: Compounds with similar phenylethyl groups but different pharmacological properties.

Uniqueness

3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is unique due to its combination of aromatic and heterocyclic elements, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine

InChI

InChI=1S/C10H11N3O/c11-10-8-13(12-14-10)7-6-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2

InChI Key

KLVFZOBIIFQANC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[N+]2=CC(=N)O[N-]2

Origin of Product

United States

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